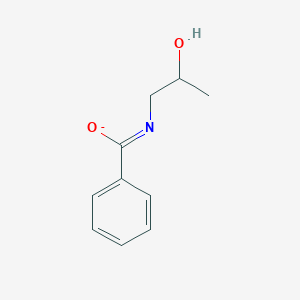![molecular formula C7H10O2 B14647015 2-[(But-3-yn-2-yloxy)methyl]oxirane CAS No. 51453-69-1](/img/structure/B14647015.png)
2-[(But-3-yn-2-yloxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(But-3-yn-2-yloxy)methyl]oxirane is an organic compound with the molecular formula C₇H₁₀O₂. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yloxy)methyl]oxirane typically involves the reaction of an appropriate alkyne with an epoxide precursor. One common method is the reaction of propargyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired oxirane compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(But-3-yn-2-yloxy)methyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Applications De Recherche Scientifique
2-[(But-3-yn-2-yloxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO) enzymes.
Medicine: Explored for its anti-tumor activity and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the production of specialty polymers and as a reactive intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 2-[(But-3-yn-2-yloxy)methyl]oxirane is largely dependent on its ability to undergo ring-opening reactions. In biological systems, it can inhibit monoamine oxidase (MAO) enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have therapeutic effects in the treatment of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
2-[(But-3-yn-2-yloxy)methyl]oxirane can be compared with other oxirane compounds such as:
Allyl glycidyl ether: Similar in structure but with an allyl group instead of a butynyl group.
Glycidyl allyl ether: Another similar compound with an allyl group.
1-Allyloxy-2,3-epoxypropane: Shares the oxirane ring but differs in the substituent group.
Propriétés
Numéro CAS |
51453-69-1 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-(but-3-yn-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)8-4-7-5-9-7/h1,6-7H,4-5H2,2H3 |
Clé InChI |
MRDUXPKCHGNMCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
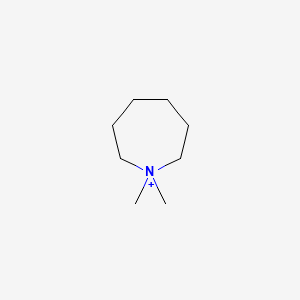

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
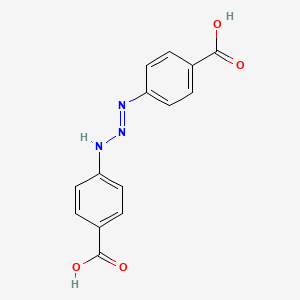
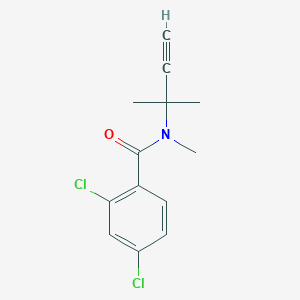
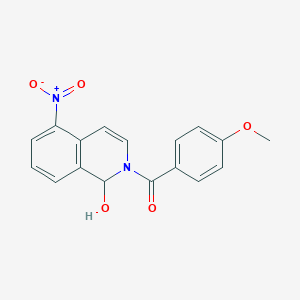
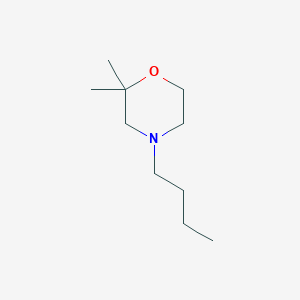
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
